4,1-Benzothiazepin-2(3H)-one, 1,5-dihydro-

描述

Significance of the Benzothiazepinone Scaffold in Medicinal Chemistry Research

The benzothiazepinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has made it a focal point for the development of new therapeutic agents. nih.govresearchgate.netresearchgate.net The fusion of a benzene (B151609) ring with a thiazepine ring creates a unique three-dimensional structure that can be readily modified to interact with a wide range of biological molecules. nih.gov

The significance of this scaffold is underscored by the diverse pharmacological activities exhibited by its derivatives. These activities include, but are not limited to, anticancer, antidiabetic, anti-inflammatory, antiviral, and central nervous system (CNS) depressant effects. nih.govacs.org Specifically, derivatives of the 4,1-benzothiazepine class have been explored for their neuroprotective activities. nih.gov

The core scaffold's ability to be functionalized at various positions allows for the fine-tuning of its physicochemical and pharmacokinetic properties. This adaptability is crucial in drug discovery, enabling chemists to optimize compounds for improved efficacy, selectivity, and metabolic stability.

Overview of Benzothiazepine (B8601423) Derivatives and Their Research Relevance

Benzothiazepine derivatives are classified based on the relative positions of the sulfur and nitrogen atoms in the thiazepine ring, leading to isomers such as 1,4-benzothiazepines, 1,5-benzothiazepines, and the focus of this article, 4,1-benzothiazepines. nih.gov Research into these derivatives has yielded a wealth of information on their structure-activity relationships (SAR), providing insights into how specific structural modifications influence their biological effects. nih.gov

While many benzothiazepine derivatives have been synthesized and evaluated, research on 4,1-benzothiazepines has pointed towards their potential in addressing neurological disorders. For instance, certain derivatives of 4,1-Benzothiazepin-2(3H)-one, 1,5-dihydro- have been synthesized and assessed for their neuroprotective activity, particularly in the context of calcium ion overload which is implicated in neurodegenerative diseases and stroke. nih.gov

The synthesis of these derivatives often involves multi-step chemical reactions, starting from readily available precursors. nih.gov Researchers have developed various synthetic routes to access a diverse library of 4,1-benzothiazepine analogs, allowing for a systematic investigation of their biological properties. nih.govacs.org

Table 1: Selected Research Findings on Benzothiazepine Derivatives

| Derivative Class | Investigated Activity | Key Findings | Reference |

| 4,1-Benzothiazepines | Neuroprotection | Analogues of CGP37157 were synthesized and showed neuroprotective actions in in-vitro models of neurodegeneration by modulating cytosolic Ca2+ levels. | nih.gov |

| 1,5-Benzothiazepines | Anticancer | Novel 1,5-benzothiazepine (B1259763) derivatives exhibited significant in-vitro cytotoxic activity against liver and prostate cancer cell lines. | researchgate.netresearchgate.net |

| 1,5-Benzothiazepines | Antimicrobial | Synthesized derivatives showed promising results as antimicrobial agents. | nih.gov |

| General Benzothiazepines | Various Pharmacological Activities | Derivatives have shown potential as anticancer, antidiabetic, anti-inflammatory, antiviral, and CNS depressant agents. | nih.govacs.org |

Table 2: Examples of Bioactive Benzothiazepine Derivatives

| Compound Name | Class | Noted Biological Relevance |

| Diltiazem | 1,5-Benzothiazepine | Calcium channel blocker used in the treatment of hypertension. nih.gov |

| Thiazesim | 1,5-Benzothiazepine | Used for CNS disorders. researchgate.net |

| Quetiapine | Dibenzothiazepine | Antipsychotic medication. nih.govacs.org |

| Clothiapine | Dibenzothiazepine | Antipsychotic medication. nih.govacs.org |

| CGP37157 | 4,1-Benzothiazepine | A known NCLX (mitochondrial Na+/Ca2+ exchanger) blocker investigated for neuroprotection. nih.gov |

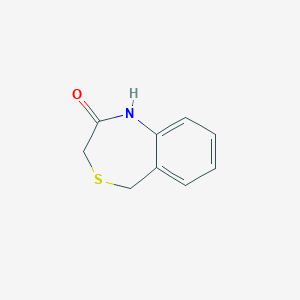

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,5-dihydro-4,1-benzothiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c11-9-6-12-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGGWBCSSCRGPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC(=O)CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441357 | |

| Record name | 4,1-Benzothiazepin-2(3H)-one, 1,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-46-7 | |

| Record name | 1,5-Dihydro-4,1-benzothiazepin-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,1-Benzothiazepin-2(3H)-one, 1,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,1 Benzothiazepin 2 3h One and Analogues

Classical and Conventional Synthetic Routes

Classical synthetic strategies for the formation of the benzothiazepine (B8601423) nucleus often rely on cyclocondensation reactions, where the core ring system is constructed in a single, efficient step from acyclic precursors.

Cyclocondensation Reactions

Cyclocondensation reactions represent a cornerstone in the synthesis of benzothiazepines. These methods typically involve the reaction of o-aminothiophenol with a suitable bifunctional partner, leading to the formation of the seven-membered heterocyclic ring.

The reaction between o-aminothiophenol and chalcones (1,3-diaryl-2-propen-1-ones) is a widely employed and versatile method for the synthesis of 2,3-dihydro-1,5-benzothiazepine derivatives. researchgate.net This reaction proceeds via a Michael addition of the thiol group to the α,β-unsaturated ketone of the chalcone (B49325), followed by an intramolecular cyclization of the resulting intermediate. researchgate.net

A variety of catalysts and reaction conditions have been explored to optimize this transformation. For instance, the use of solid acid and base catalysts has been investigated to afford 2,3-dihydro-1,5-benzothiazepines. nih.gov Structured amorphous mesoporous catalysts with mild acidity have demonstrated high conversions (up to 99%) and selectivities (up to 98%) at elevated temperatures. nih.gov Furthermore, a one-pot synthesis starting from benzaldehyde, acetophenone, and 2-aminothiophenol (B119425) has been successfully performed using a combination of optimized solid base and acid catalysts, achieving a 95% yield. nih.gov

The reaction conditions can be tailored to favor the formation of the desired products, with various solvents and catalytic systems being reported.

Table 1: Examples of Catalysts and Conditions for the Reaction of o-Aminothiophenol with Chalcones

| Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Solid Acid/Base Catalysts | 2,3-Dihydro-1,5-benzothiazepines | High | nih.gov |

| Structured Mesoporous Catalysts | 2,3-Dihydro-1,5-benzothiazepines | up to 99% | nih.gov |

| Combined Solid Base and Acid | 2,3-Dihydro-1,5-benzothiazepines | 95% | nih.gov |

| Bleaching Earth Clay in PEG-400 | 2,3-Dihydro-1,5-benzothiazepines | >95% | mdpi.com |

The reaction of o-aminothiophenol with acetylenic ketones provides another route to benzothiazepine derivatives. This reaction is mechanistically similar to the reaction with chalcones, involving an initial Michael addition of the thiol to the carbon-carbon triple bond, followed by cyclization. The regioselectivity of the initial addition is a key factor in determining the final product structure. While this method is established for the synthesis of various heterocyclic systems, specific examples leading to 4,1-benzothiazepin-2(3H)-one are less commonly reported in readily available literature.

The condensation of o-aminothiophenol with propiolic acid or its derivatives can also be utilized to construct the benzothiazepine skeleton. This reaction typically proceeds through the formation of an intermediate β-thioacrylate, which then undergoes intramolecular cyclization. The reaction conditions can influence the outcome, with various catalysts and solvents being employed to promote the desired transformation. While this reaction is a valid strategy for the synthesis of related benzothiazole (B30560) structures, specific and detailed examples for the direct synthesis of 1,5-dihydro-4,1-benzothiazepin-2(3H)-one are not extensively documented in the reviewed literature.

The reaction of β-diketones with o-aminothiophenol can lead to the formation of various heterocyclic compounds, including benzothiazoles. mdpi.com The reaction pathway is dependent on the reaction conditions and the structure of the β-dicarbonyl compound. For instance, the condensation of 2-aminobenzenethiol with β-diketones has been shown to yield 2-substituted benzenes under oxidant-, metal-, and radiation-free conditions using toluenesulfonic acid as a catalyst. mdpi.com The proposed mechanism involves the formation of a ketamine intermediate, followed by intramolecular nucleophilic addition and a C-C bond cleavage. mdpi.com While this reaction is effective for benzothiazole synthesis, its application for the direct synthesis of the 4,1-benzothiazepin-2(3H)-one ring system is not as prevalent.

Multi-Step Approaches

In addition to single-step cyclocondensations, multi-step synthetic sequences provide a versatile and controlled approach to the synthesis of 4,1-benzothiazepin-2(3H)-one and its analogues. These methods allow for the introduction of a wider range of substituents and greater control over the final molecular architecture.

One notable multi-step synthesis of 7-(dimethylamino)-5-(2-(propan-2-yl)phenyl-1,5-dihydro-4,1-benzothiazepin-2(3H)-one involves an initial ortho-lithiation of a Boc-protected N,N-dimethyl-p-phenylenediamine. mdpi.comnih.gov The resulting organolithium species then undergoes a nucleophilic addition to o-isopropylbenzaldehyde to form an intermediate carbinol. mdpi.comnih.gov Subsequent reaction of this intermediate with methyl thioglycolate in the presence of trifluoroacetic acid (TFA) at reflux affords the desired 4,1-benzothiazepin-2(3H)-one derivative in a 38% yield. mdpi.comnih.gov

This synthetic strategy highlights the utility of directed ortho-metalation in constructing complex heterocyclic systems. The key steps are outlined below:

Protection: The starting aniline (B41778) is protected, for example, with a Boc group.

Ortho-lithiation: Directed ortho-metalation is achieved using a strong base like t-butyllithium.

Aldehyde Addition: The organolithium intermediate reacts with an appropriate aromatic aldehyde.

Cyclization: The final ring closure is accomplished by reacting the carbinol intermediate with a reagent such as methyl thioglycolate.

This approach offers a powerful tool for accessing specifically substituted 4,1-benzothiazepin-2(3H)-one derivatives that may not be readily available through classical cyclocondensation methods.

Table 2: Multi-Step Synthesis of a 4,1-Benzothiazepin-2(3H)-one Analogue mdpi.comnih.gov

| Step | Reagents and Conditions | Intermediate/Product | Yield (%) |

| 1 | Boc2O, Et3N, THF, rt, 2 h | Boc-protected N,N-dimethyl-p-phenylenediamine | - |

| 2 | i) tBuLi, THF, -78 °C to -20 °C, 2 h; ii) o-isopropylbenzaldehyde, THF, -78 °C, 2 h | Diarylcarbinol intermediate | 33% |

| 3 | Methyl thioglycolate, TFA, 90 °C, 24 h | 7-(dimethylamino)-5-(2-(propan-2-yl)phenyl-1,5-dihydro-4,1-benzothiazepin-2(3H)-one | 38% |

Friedel-Crafts Acylation, Reduction, and S-Alkylation Sequences

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the introduction of an acyl group onto an aromatic ring. masterorganicchemistry.com In the context of benzothiazepinone synthesis, this reaction can be employed intramolecularly to form the seven-membered ring. Typically, a suitably substituted N-phenyl-2-(acetylthio)acetamide derivative can be subjected to intramolecular Friedel-Crafts acylation, often mediated by a strong acid catalyst such as polyphosphoric acid (PPA) or aluminum chloride (AlCl₃). researchgate.netnih.gov The resulting ketone can then be reduced, followed by intramolecular S-alkylation to yield the desired 4,1-benzothiazepin-2(3H)-one scaffold.

The success of the intramolecular Friedel-Crafts acylation is highly dependent on the nature of the starting material and the reaction conditions. While this method is effective for the formation of six-membered rings, its application to the synthesis of five- and seven-membered rings has also been documented. researchgate.net The use of acyl chlorides with a Lewis acid like AlCl₃ is a common approach. researchgate.net The resulting ketone from the acylation is generally less reactive than the starting aromatic compound, which helps to prevent multiple acylations. masterorganicchemistry.com Subsequent reduction of the keto group and cyclization via S-alkylation completes the formation of the benzothiazepinone ring system.

Ortho-Lithiation Followed by Nucleophilic Addition

A powerful strategy for the regioselective functionalization of aromatic rings is directed ortho-lithiation. This method has been successfully applied to the synthesis of 4,1-benzothiazepine derivatives. mdpi.comnih.gov The process typically begins with the protection of an aniline derivative, for example, with a pivaloyl or a tert-butoxycarbonyl (Boc) group. This directing group facilitates the deprotonation at the ortho position by a strong base, such as tert-butyllithium (B1211817) (t-BuLi). The resulting ortho-lithiated species can then react with various electrophiles, such as aldehydes, in a nucleophilic addition reaction. mdpi.com

Table 1: Examples of Ortho-Lithiation in the Synthesis of 4,1-Benzothiazepine Analogs This table is interactive. Users can sort and filter the data.

| Starting Material (Protected Aniline) | Lithiating Agent | Electrophile (Aldehyde) | Final Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-pivaloyl-aniline | n-BuLi | p-Fluorobenzaldehyde | 2-[(4'-Fluorophenyl)hydroxymethyl]-N-tert-butylcarbonylaniline intermediate | 43 | nih.gov |

| 4-Chloro-N-tert-butoxycarbonylaniline | t-BuLi | o-Isopropylbenzaldehyde | 7-Chloro-5-(2'-isopropylphenyl)-3,5-dihydro-4,1-benzothiazepin-2-(1H)-one | - | mdpi.comgoettingen-research-online.de |

Knoevenagel Condensation, Thio-Michael Addition, and Intramolecular Imine Formation

A versatile, multi-component approach to benzothiazepine analogs involves a sequence initiated by a Knoevenagel condensation. This reaction typically involves the condensation of an active methylene (B1212753) compound, such as an indan-1,3-dione, with an aromatic aldehyde in the presence of a base like piperidine. researchgate.net This step generates a 2-benzylideneindan-1,3-dione intermediate.

The subsequent reaction of this intermediate with a 2-aminothiophenol derivative proceeds through a cascade of reactions. The first step is a thio-Michael addition, where the thiol group of the 2-aminothiophenol adds to the β-carbon of the α,β-unsaturated ketone. This is followed by an intramolecular imine formation between the amino group and one of the ketone carbonyls, leading to the formation of the benzothiazepine ring fused to the indanone system. researchgate.net This one-pot sequence allows for the generation of complex molecular scaffolds with yields reported to be in the range of 24-54%. researchgate.net

Routes Involving Methyl Thioglycolate and Trifluoroacetic Acid

A common and effective method for the final ring closure to form the 4,1-benzothiazepin-2(3H)-one involves the use of methyl thioglycolate and trifluoroacetic acid (TFA). mdpi.comnih.gov This approach is often the final step in a multi-step synthesis, following the creation of a suitable precursor. For instance, after an ortho-lithiation and nucleophilic addition sequence to generate a secondary alcohol, this intermediate is treated with an excess of methyl thioglycolate in refluxing TFA. mdpi.com

In this acidic environment, a series of reactions occur in a single pot. The alcohol is protonated and eliminated as water, forming a stabilized carbocation. The sulfur of methyl thioglycolate then acts as a nucleophile, attacking the carbocation in an S-alkylation reaction. Concurrently, if a protecting group like Boc is present on the aniline nitrogen, it is cleaved under the acidic conditions. The newly liberated free amine then undergoes an intramolecular attack on the ester carbonyl of the appended thioglycolate moiety, resulting in the formation of the lactam and completing the synthesis of the 4,1-benzothiazepin-2(3H)-one ring. mdpi.comnih.gov This method has been shown to produce the desired products in moderate to excellent yields.

Table 2: One-Pot Synthesis of 4,1-Benzothiazepines using Methyl Thioglycolate and TFA This table is interactive. Users can sort and filter the data.

| Intermediate | Reagents | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-[(4'-Isopropylphenyl)hydroxymethyl]-4-chloro-N-Boc-aniline | Methyl thioglycolate, TFA | 85 | 7-Chloro-5-(4'-isopropylphenyl)-3,5-dihydro-4,1-benzothiazepin-2-(1H)-one | 64 | mdpi.comnih.gov |

| Intermediate from N,N-dimethyl-p-phenylenediamine | Methyl thioglycolate, TFA | 90 | 7-(Dimethylamino)-5-(2-(propan-2-yl)phenyl-1,5-dihydro-4,1-benzothiazepin-2(3H)-one | 38 | mdpi.comnih.gov |

Specialized Lactamization Reactions

Ruthenium-Catalyzed Oxidative Lactamization

Ruthenium-catalyzed reactions have emerged as powerful tools in organic synthesis. One such application is the oxidative lactamization of alkynylamines, which can be adapted for the synthesis of medium-sized lactam rings, including benzazepinone (B8055114) structures that are analogous to benzothiazepinones. This chemoselective process has been shown to be efficient for the formation of seven- and eight-membered rings. nih.gov

The reaction typically involves a ruthenium catalyst, such as [RuCl₂(p-cymene)]₂, and an external oxidant. The proposed mechanism involves the formation of a ruthenium-vinylidene intermediate from the alkyne. This intermediate can then undergo oxidation and subsequent intramolecular attack by the amine to form the lactam ring. The chain length between the amine and the alkyne functionalities is a critical factor in determining the outcome of the reaction, with longer chains favoring lactamization over other potential pathways like hydroamination. nih.gov While direct application to 4,1-benzothiazepin-2(3H)-one is not extensively reported, the principles of this methodology suggest its potential for the synthesis of this and related heterocyclic lactams.

Green Chemistry Approaches in Benzothiazepinone Synthesis

In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods in organic chemistry. The synthesis of benzothiazepinones has also benefited from these "green" approaches, which aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One notable green approach involves the use of eco-friendly solvents and catalysts. For example, polyethylene (B3416737) glycol 400 (PEG-400) has been employed as a recyclable and non-toxic reaction medium for the synthesis of 1,5-benzothiazepine (B1259763) derivatives. nih.gov In some cases, the reaction is a cyclic condensation of o-amino thiophenol with chalcones, facilitated by a catalytic amount of bleaching earth clay, which is a mild and efficient heterogeneous catalyst. nih.gov This method has been reported to produce high yields in short reaction times. nih.gov

Other green techniques that have been explored for the synthesis of related heterocyclic systems include the use of ionic liquids, sonication (ultrasound-assisted synthesis), and solvent-free reaction conditions. researchgate.net For instance, the use of citrus juice as a natural and biodegradable catalyst has been reported for the annulation of thienyl chalcones with 2-aminobenzenethiol, showcasing the potential of biocatalysis in this field. airo.co.in Microwave-assisted synthesis is another energy-efficient method that can significantly reduce reaction times. researchgate.net These green chemistry approaches not only offer environmental benefits but can also lead to improved reaction efficiency and easier product purification.

Table 3: Green Chemistry Approaches to Benzothiazepine Synthesis This table is interactive. Users can sort and filter the data.

| Reaction Type | Green Aspect | Catalyst/Medium | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclic Condensation | Eco-friendly solvent | PEG-400 / Bleaching Earth Clay | 1,5-Benzothiazepines | >95 | nih.gov |

| (4+3) Annulation | Natural acid catalyst | Citrus Juice / TBAB | Thiophene-tethered benzothiazepines | - | airo.co.in |

| Condensation | Microwave irradiation | - | Benzothiazole derivatives | - | researchgate.net |

| Condensation | Solvent-free | H-ferrierite zeolite | 1,5-Benzothiazepine derivatives | Good | researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. A notable application is the one-pot, multi-component synthesis of benzo[e]thiazepin-2(1H,3H,5H)-ones. This method involves the reaction of anilines, various aldehydes, and 2-mercaptoacetate in an aqueous medium under microwave irradiation. This approach is lauded for its efficiency and adherence to the principles of green chemistry by using water as a solvent. The reaction times are significantly reduced compared to conventional heating methods.

Table 1: Examples of Microwave-Assisted Synthesis of Benzo[e]thiazepin-2-ones This table is generated based on the methodology described in the cited literature. Specific yields for each combination would be found in the full study.

| Starting Aniline | Starting Aldehyde | Product | Typical Reaction Time |

|---|---|---|---|

| Aniline | Benzaldehyde | 5-phenyl-1,5-dihydro-4,1-benzothiazepin-2(3H)-one | 10-20 min |

| 4-Chloroaniline | 4-Chlorobenzaldehyde | 7-chloro-5-(4-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one | 10-20 min |

| 4-Methoxyaniline | 4-Methoxybenzaldehyde | 7-methoxy-5-(4-methoxyphenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one | 10-20 min |

Solvent-Free Conditions

Syntheses performed under solvent-free conditions are highly desirable as they reduce environmental impact and simplify product purification. The synthesis of the 4,1-benzothiazepin-2(3H)-one ring can be achieved by reacting an appropriate amino-carbinol intermediate with methyl thioglycolate in the presence of trifluoroacetic acid (TFA) at elevated temperatures (85–110 °C). pubcompare.ai In this procedure, the excess TFA acts as both a powerful catalyst and the reaction medium, eliminating the need for an additional organic solvent. pubcompare.ai This method involves heating the mixture for approximately 24 hours to facilitate the S-alkylation and subsequent intramolecular cyclization to furnish the final benzothiazepinone product. pubcompare.ai

Catalytic Methods Using Environmentally Benign Catalysts (e.g., Zinc Acetate, Ceric Ammonium (B1175870) Nitrate (B79036), Gallium Triflate)

The use of non-toxic, inexpensive, and recyclable catalysts is a cornerstone of modern green chemistry. While catalysts like zinc acetate, ceric ammonium nitrate (CAN), and gallium(III) triflate are widely used for the synthesis of various nitrogen- and sulfur-containing heterocycles, their specific application for the direct synthesis of the 4,1-benzothiazepin-2(3H)-one core is not extensively detailed in available literature.

However, their utility in analogous reactions is well-documented.

Ceric Ammonium Nitrate (CAN) is a versatile and mild reagent used for various C-N and C-S bond-forming reactions. It has been effectively employed in the one-pot synthesis of 2-arylbenzothiazoles from 2-aminothiophenols and aromatic aldehydes at ambient temperature. The catalytic action often involves the activation of carbonyl groups or single-electron transfer processes.

Gallium(III) Triflate is recognized as an efficient Lewis acid catalyst for condensation and cyclization reactions. It has been successfully used to mediate the one-pot synthesis of related heterocyclic systems like benzothiazolines and quinazolinones under mild conditions, often with low catalyst loading (1 mol%). The catalyst can often be recovered and reused.

Polyethylene Glycol (PEG)-Mediated Pathways

Polyethylene glycol (PEG) has gained prominence as a green, non-toxic, and recyclable reaction medium. Its ability to dissolve a wide range of organic compounds and its potential to be recycled make it an attractive alternative to conventional volatile organic solvents. In the context of benzothiazepine synthesis, PEG can enhance reaction rates by creating a homogenous, highly concentrated reaction mass. Furthermore, it is proposed that PEG can activate substrates through hydrogen bonding; the terminal hydroxyl groups of PEG may interact with carbonyl oxygens, increasing their electrophilicity, while the ether oxygens can engage with N-H or S-H protons, enhancing nucleophilicity. While this methodology has been effectively demonstrated for the synthesis of the isomeric 1,5-benzothiazepines, its application to the 4,1-scaffold follows the same principles. The use of PEG often leads to high yields and simplified product isolation, as the reaction mixture can be diluted with water and the product extracted, allowing the aqueous PEG layer to be recovered and reused.

Utilization of Inorganic Solid Supports (e.g., Alumina (B75360), Silica (B1680970) Gel, Clay)

Inorganic solid supports like alumina, silica gel, and various clays (B1170129) serve as heterogeneous catalysts that offer significant advantages, including ease of separation, potential for recycling, and often enhanced reaction efficiency.

Alumina (Al₂O₃) can be used as a solid support and catalyst, particularly in solvent-free reactions under microwave irradiation, for the synthesis of related heterocycles like 4H-1,4-benzothiazines. Basic alumina is effective in promoting condensation reactions.

Silica Gel (SiO₂) has been employed as a catalyst for the final lactamization step in a one-pot synthesis of the related 2,3-dihydro-1,5-benzotiazepinones. After an initial organocatalyzed sulfa-Michael reaction, the addition of silica gel promotes the intramolecular cyclization of the intermediate to form the seven-membered ring. This demonstrates the utility of silica gel as a mild, acidic catalyst for key bond-forming steps.

Clay catalysts, such as Montmorillonite K-10, are known to be effective, eco-friendly catalysts for various heterocyclic syntheses, prized for their acidic nature and high surface area.

These solid-supported methods represent a green and efficient strategy, often simplifying the work-up process to simple filtration to remove the catalyst.

Synthesis of Derivatized 4,1-Benzothiazepin-2(3H)-one Structures

N-Acylhydrazone Derivatives

N-acylhydrazones are a class of compounds recognized for their significant biological activities. The synthesis of N-acylhydrazone derivatives of 4,1-benzothiazepin-2(3H)-one involves a multi-step process starting from the parent heterocycle. The general methodology is adapted from standard procedures used for other heterocyclic systems.

The synthetic sequence typically proceeds as follows:

N-Alkylation: The nitrogen at position 1 of the 4,1-benzothiazepin-2(3H)-one ring is first alkylated using a halo-ester, such as ethyl chloroacetate, in the presence of a base (e.g., K₂CO₃) and a suitable solvent (e.g., acetone). This reaction introduces an ester moiety onto the nitrogen atom.

Hydrazide Formation: The resulting ester is then treated with an excess of hydrazine (B178648) hydrate, typically under reflux in a solvent like ethanol, to convert the ester into the corresponding acetohydrazide.

Condensation: Finally, the synthesized hydrazide is condensed with a variety of substituted aromatic or heteroaromatic aldehydes in a suitable solvent, often with a catalytic amount of acid, to yield the target N-acylhydrazone derivatives.

This modular approach allows for the creation of a diverse library of derivatives for further study.

Table 2: Representative Aldehydes for the Synthesis of N-Acylhydrazone Derivatives

| Reagent Aldehyde | Resulting N-Acylhydrazone Substituent |

|---|---|

| Benzaldehyde | N'-benzylidene |

| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene) |

| 4-Hydroxybenzaldehyde | N'-(4-hydroxybenzylidene) |

| 3,4-Difluorobenzaldehyde | N'-(3,4-difluorobenzylidene) |

Pyrrolo[2,1-c]beilstein-journals.orgclockss.orgbenzothiazine Derivatives

The fusion of a pyrrole (B145914) ring to the benzothiazine framework gives rise to the tricyclic system of pyrrolo[2,1-c] beilstein-journals.orgclockss.orgbenzothiazines. These compounds are of interest due to their structural relationship with biologically active molecules like diltiazem. beilstein-journals.org A key synthetic strategy for accessing this scaffold involves the annulation of β-enamino esters of 1,4-benzothiazines with activated alkynes.

A notable example is the reaction of 3-alkoxycarbonylmethylene-4H-1,4-benzothiazines with dimethyl acetylenedicarboxylate (B1228247) (DMAD). clockss.org This reaction proceeds through a Michael addition of the enamine to DMAD, followed by an intramolecular cyclization to yield the pyrrolo[2,1-c] beilstein-journals.orgclockss.orgbenzothiazine core. clockss.org The reaction conditions, such as the solvent and catalyst, can influence the outcome and yield of the final product. For instance, the cyclization of the intermediate dienamine esters can be facilitated by using p-toluenesulfonic acid as a catalyst in a solvent like toluene (B28343) at reflux. clockss.org

The substitution pattern on the starting benzothiazine and the specific reaction conditions determine the final structure of the pyrrolo[2,1-c] beilstein-journals.orgclockss.orgbenzothiazine derivative. clockss.org These derivatives have been investigated for their potential as calcium channel antagonists, with structure-activity relationship studies indicating that substitutions at both the C-4 position and on the pyrrole ring are crucial for their in vitro activity. beilstein-journals.org

Further chemical transformations of these heterocyclic systems have also been explored. For example, 3-aroylpyrrolo[2,1-c] beilstein-journals.orgclockss.orgbenzothiazine-1,2,4-triones can undergo a nucleophile-induced ring contraction. beilstein-journals.orgnih.gov This process involves the cleavage of the S-C bond within the 1,4-benzothiazine moiety, leading to the formation of pyrrolo[2,1-b] beilstein-journals.orgsemanticscholar.orgbenzothiazoles. beilstein-journals.orgnih.gov This transformation highlights the chemical reactivity of the pyrrolo[2,1-c] beilstein-journals.orgclockss.orgbenzothiazine system and provides a route to other complex heterocyclic structures.

Table 1: Synthesis of Pyrrolo[2,1-c] beilstein-journals.orgclockss.orgbenzothiazine Derivatives via Annulation

| Starting Material | Reagent | Product | Reference |

| 3-Alkoxycarbonylmethylene-4H-1,4-benzothiazines | Dimethyl acetylenedicarboxylate (DMAD) | Pyrrolo[2,1-c] beilstein-journals.orgclockss.orgbenzothiazines | clockss.org |

| 3-Aroylpyrrolo[2,1-c] beilstein-journals.orgclockss.orgbenzothiazine-1,2,4-triones | Nucleophiles (e.g., alkanols, amines) | Pyrrolo[2,1-b] beilstein-journals.orgsemanticscholar.orgbenzothiazoles | beilstein-journals.orgnih.gov |

Benzothiazepinone Oxides

The introduction of an oxygen atom at the sulfur center of the 4,1-benzothiazepin-2(3H)-one core leads to the formation of benzothiazepinone oxides, specifically S-oxides (sulfoxides) and S,S-dioxides (sulfones). This oxidation can significantly alter the physicochemical and pharmacological properties of the parent molecule.

A common and effective method for the oxidation of sulfides to their corresponding sulfoxides and sulfones is the use of peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely employed reagent. researchgate.net The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) or chloroform. researchgate.net The degree of oxidation, whether it stops at the sulfoxide (B87167) or proceeds to the sulfone, can often be controlled by the stoichiometry of the oxidizing agent.

For instance, the oxidation of 1,5-benzothiazepine derivatives, isomers of the 4,1-benzothiazepinones, has been successfully achieved using m-CPBA. researchgate.net In these reactions, using one equivalent of m-CPBA can favor the formation of the sulfoxide, while an excess of the oxidizing agent leads to the corresponding sulfone. researchgate.net It is plausible that a similar methodology can be applied to the 4,1-benzothiazepin-2(3H)-one scaffold to generate its oxide and dioxide derivatives.

The reaction conditions may need to be optimized for the specific substrate. For acid-sensitive compounds, performing the oxidation in a biphasic system with a buffer, such as aqueous sodium bicarbonate, can be beneficial. researchgate.net The use of a phase-transfer catalyst may also be employed to facilitate the reaction between the aqueous and organic phases. researchgate.net

Table 2: Synthesis of Benzothiazepinone Oxides via Oxidation

| Starting Material | Reagent | Potential Product | Reference |

| 4,1-Benzothiazepin-2(3H)-one | meta-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | 4,1-Benzothiazepin-2(3H)-one 1-oxide (Sulfoxide) | researchgate.net |

| 4,1-Benzothiazepin-2(3H)-one | meta-Chloroperoxybenzoic acid (m-CPBA) (>2 equiv.) | 4,1-Benzothiazepin-2(3H)-one 1,1-dioxide (Sulfone) | researchgate.net |

Structural Elucidation and Conformational Analysis of 4,1 Benzothiazepin 2 3h One Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental tools for the structural elucidation of 1,5-benzothiazepine (B1259763) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide specific data on the connectivity, chemical environment, and functional groups within the molecule.

NMR spectroscopy is the most powerful method for determining the detailed structure of 4,1-benzothiazepin-2(3H)-one derivatives in solution. By analyzing various NMR experiments, including ¹H, ¹³C, and ¹⁵N, as well as two-dimensional techniques, a comprehensive picture of the molecular structure and its conformation can be assembled.

Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For the 2,3-dihydro-1,5-benzothiazepin-4(5H)-one scaffold, the spectra show characteristic signals for the protons on the seven-membered ring and the fused benzene (B151609) ring.

The methylene (B1212753) protons at the C-2 and C-3 positions of the thiazepine ring typically appear as complex multiplets due to their diastereotopic nature and spin-spin coupling. In derivatives of 2,3-dihydro-1,5-benzothiazepin-4(5H)-one, the protons of the methylene group at position C-3 can appear as a doublet of doublets between δ 3.1–3.25 ppm and δ 3.43–3.61 ppm. nih.gov The proton at the C-2 position often resonates as a doublet of doublets in the range of δ 5.15–5.3 ppm. nih.gov The proton attached to the nitrogen atom (N-H) is typically observed as a broad singlet, with its chemical shift being solvent-dependent. The aromatic protons on the fused benzene ring usually appear as a series of multiplets in the aromatic region of the spectrum, typically between δ 6.8 and δ 7.5 ppm.

Table 1: Typical ¹H NMR Chemical Shift Ranges for 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.5 - 6.8 | Multiplet (m) |

| N-H | Variable (Broad) | Singlet (s) |

| C2-H | 5.3 - 5.15 | Doublet of Doublets (dd) |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum of a 4,1-benzothiazepin-2(3H)-one derivative will display distinct signals for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the thiazepine ring.

Table 2: Estimated ¹³C NMR Chemical Shift Ranges for the 4,1-Benzothiazepin-2(3H)-one Skeleton

| Carbon Atom | Estimated Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-4) | 165 - 175 |

| Aromatic C (quaternary) | 135 - 145 |

| Aromatic C-H | 115 - 135 |

| Aliphatic C-2 | 50 - 60 |

Two-dimensional NMR techniques are essential for the unambiguous assignment of ¹H and ¹³C signals and for determining the three-dimensional structure and conformation of molecules. For benzothiazepine (B8601423) derivatives, techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed.

Specifically, NOESY experiments are crucial for conformational analysis of the flexible seven-membered thiazepine ring. researcher.lifersc.org By detecting through-space interactions between protons that are in close proximity, NOESY can help to establish the preferred conformation of the ring, which often exists as an equilibrium of chair and boat-like forms. researchgate.net These experiments provide definitive evidence for the spatial relationships between different parts of the molecule, which is critical for a complete structural elucidation. researcher.lifersc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4,1-benzothiazepin-2(3H)-one derivatives, the IR spectrum provides clear evidence for the key structural features.

The most prominent absorption bands include the N-H stretching vibration, typically seen as a sharp peak around 3200-3400 cm⁻¹, and the strong carbonyl (C=O) stretching vibration of the amide group (lactam), which appears in the region of 1650-1690 cm⁻¹. Other characteristic absorptions include those for the aromatic C-H stretching (around 3000-3100 cm⁻¹) and aromatic C=C stretching (around 1450-1600 cm⁻¹). The presence of the sulfur atom is harder to detect directly, as the C-S stretching vibration is typically weak and falls in the fingerprint region (600-800 cm⁻¹). nih.gov

Table 3: Characteristic IR Absorption Frequencies for the 4,1-Benzothiazepin-2(3H)-one Skeleton

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3400 - 3200 | Medium, Sharp |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=O Stretch (Amide I) | 1690 - 1650 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and fragmentation patterns of benzothiazepine derivatives. Under electron impact (EI) conditions, these molecules typically exhibit characteristic fragmentation pathways that provide structural confirmation.

Studies on related 1,5-benzothiazepine structures reveal that the molecular ion peak is often stable and readily observed. sapub.org The fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d] nih.govresearchgate.netbenzothiazepin-1-ones, for example, shows tendencies to eliminate phenoxy, phenol, and phenoxyketene moieties from the molecular ions. nih.gov Another study on 2-phenyl substituted analogues identified fragmentation pathways involving the elimination of a phenylketene molecule or a reverse [2+2] cycloaddition to yield 2,4-disubstituted 2,3-dihydro-1,5-benzothiazepine ions. researchgate.net For many pyrimidine-fused derivatives, the pyrimidine (B1678525) ring proves to be more stable than other attached heterocyclic rings during the fragmentation process. sapub.org

In the analysis of synthesized 1,4-benzothiazepine-2-one derivatives, Electron Ionization Mass Spectrometry (EIMS) successfully confirmed the calculated molecular weights, showing prominent M+ and M+1 peaks. researchgate.net The systematic study of ketamine analogues, which share a cyclic structure, also highlights how characteristic cleavages and losses of small molecules (like CO) are key to identifying the core structure. mdpi.com

Table 1: Common Fragmentation Pathways in Benzothiazepine Derivatives

| Precursor Ion Type | Fragmentation Process | Common Neutral Loss | Reference |

|---|---|---|---|

| Azeto[2,1-d] nih.govresearchgate.netbenzothiazepin-1-ones | Elimination | Phenoxy radical, Phenol | nih.gov |

| Azeto[2,1-d] nih.govresearchgate.netbenzothiazepin-1-ones | Reverse [2+2] Cycloaddition | Phenylketene | researchgate.net |

| 1,4-Benzothiazepine-2-ones | M+1 Peak Formation | - | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For benzothiazepine derivatives, the spectra are characterized by absorption bands corresponding to π → π* and n → π* transitions.

The synthesis of various 2,3-dihydro-1,5-benzothiazepine derivatives showed characteristic maximum absorption (λmax) wavelengths. For instance, one derivative exhibited λmax values at 249 nm and 330 nm in acetonitrile. nih.gov Similarly, a series of 1,4-benzothiazepine-2-one derivatives displayed λmax values in the range of 253.4 nm to 339.2 nm. researchgate.net These absorptions are attributed to the electronic transitions within the fused aromatic ring system and the conjugated functionalities. The formation of charge-transfer complexes between tricyclic antidepressants (which can have structural similarities) and acceptors results in new absorption bands at much longer wavelengths, typically in the visible region (e.g., 530 nm and 585 nm), indicating strong electronic interaction. mdpi.com

Table 2: UV-Vis Absorption Maxima for Selected Benzothiazepine Derivatives

| Compound Derivative | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 1-Phenyl-3-(4-(4-(p-tolyl)-2,3-dihydrobenzo[b] nih.govresearchgate.netthiazepin-2-yl)phenyl)prop-2-en-1-one | Acetonitrile | 249, 330 | nih.gov |

| 7-methoxy-5-phenylbenzo nih.govnih.govthiazepin-2(1H, 3H, 5H)-one | Not Specified | 336.6, 273.4 | researchgate.net |

| 5-(2-chlorophenyl)-7-methoxybenzo nih.govnih.govthiazepin-2(1H, 3H, 5H)-one | Not Specified | 339.2, 285.2 | researchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals or paramagnetic metal ions. As 4,1-Benzothiazepin-2(3H)-one, 1,5-dihydro- is a diamagnetic, closed-shell molecule, it is EPR-silent. EPR studies would only become relevant if the compound were to be converted into a radical ion or if it were to form a complex with a paramagnetic metal center. A comprehensive search of scientific literature reveals no EPR studies performed on this compound or its immediate derivatives, which is expected given its intrinsic diamagnetic nature. The technique is more commonly applied to study paramagnetic species, such as Fe³⁺ ions in doped nanoparticles, where g-factors are used to probe the electronic environment of the unpaired electrons. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a crystal structure for 4,1-Benzothiazepin-2(3H)-one, 1,5-dihydro- is not available, the structure of its isomer, 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one, has been determined, providing crucial conformational insights. researchgate.net

The analysis of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one reveals that the seven-membered thiazepine ring adopts a twist-boat conformation. researchgate.netnih.gov This non-planar conformation is a common feature of such seven-membered heterocyclic rings. The crystal structure of a derivative, 2-(furan-2-yl)-5-(2-nitrobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, also confirms a twist-boat conformation for the thiazepine ring. nih.gov In this derivative, the dihedral angle between the two benzene rings was found to be 62.96 (10)°. nih.gov The crystal packing of these molecules is typically stabilized by intermolecular hydrogen bonds, such as N—H···O interactions, which link molecules into chains. researchgate.net

Table 3: Selected Crystallographic Data for 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₉NOS | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 24.292 (4) | researchgate.net |

| b (Å) | 7.7382 (12) | researchgate.net |

| c (Å) | 9.1824 (15) | researchgate.net |

| β (°) | 92.509 (2) | researchgate.net |

| V (ų) | 1724.4 (5) | researchgate.net |

| Z (molecules/unit cell) | 8 | researchgate.net |

Computational Approaches for Conformational Analysis

Computational chemistry provides powerful tools for investigating molecular structures, properties, and energetics, often complementing experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and geometry of molecules. For heterocyclic systems like benzothiazepines, DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometries and calculate various properties. espublisher.commdpi.com

Studies on related 1,5-benzodiazepine derivatives demonstrate that DFT can accurately predict bond lengths and angles. mdpi.commdpi.com These calculations are also used to determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. espublisher.comespublisher.com For instance, in a study of 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione and its derivatives, the HOMO-LUMO gap was calculated to be between 3.38 and 4.01 eV. espublisher.comespublisher.com Such computational analyses allow for a detailed understanding of how different substituents affect the electronic properties and reactivity of the core heterocyclic structure.

Analysis of Noncovalent Interactions (Intramolecular and Intermolecular)

Both experimental and computational methods are used to analyze the noncovalent interactions that govern molecular conformation and crystal packing. X-ray crystallographic data for 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one show that its crystal packing is stabilized by intermolecular N—H···O hydrogen bonds, which form chains of molecules, as well as by van der Waals forces. researchgate.net In another derivative, weak intermolecular C—H···O hydrogen bonds were also identified as contributing to the crystal structure. nih.gov

Computational tools can further dissect these interactions. Hirshfeld surface analysis, derived from crystallographic data, can be used to visualize and quantify intermolecular contacts. mdpi.com Furthermore, DFT calculations can model and determine the energies of these noncovalent interactions, providing insight into the stability of different conformations and packed structures. Analysis of the molecular electrostatic potential (MESP) surface, for example, can identify the most active sites for electrophilic and nucleophilic attack, which are often involved in hydrogen bonding and other intermolecular interactions. mdpi.com

Theoretical Conformational Analysis of 4,1-Benzothiazepin-2(3H)-one, 1,5-dihydro-

The conformational landscape of the 1,5-dihydro-4,1-benzothiazepin-2(3H)-one core structure is critical to understanding its chemical reactivity and biological interactions. Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), serve as powerful tools for elucidating the stable conformations of this heterocyclic system and the energy barriers separating them. These studies provide detailed insights into the geometry and relative stability of various conformers, which are often challenging to characterize experimentally.

The seven-membered thiazepine ring fused to a benzene ring is inherently non-planar and can adopt several conformations. For the parent 1,5-dihydro-4,1-benzothiazepin-2(3H)-one, computational studies have focused on identifying the minimum energy conformers and the transition states that connect them on the potential energy surface. The primary conformations of interest for similar seven-membered heterocyclic systems include the boat, twist-boat, and chair forms.

A systematic search of the conformational space, often performed by scanning the potential energy surface through the rotation of key dihedral angles, is employed to identify all possible low-energy structures. For each identified conformer, full geometry optimization is carried out, followed by frequency calculations to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Research findings indicate that for the broader class of 1,5-benzothiazepine derivatives, the seven-membered ring typically adopts a boat or a twist-boat conformation. In the case of related 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones, spectroscopic and computational analyses have demonstrated the prevalence of ring inversion between different conformers.

While specific theoretical studies providing detailed dihedral angles and relative energies for the parent 1,5-dihydro-4,1-benzothiazepin-2(3H)-one are not extensively available in the public domain, the general principles of conformational analysis of seven-membered heterocyclic rings can be applied. The boat and twist-boat conformations are generally considered to be the most plausible and energetically favorable forms for this ring system. The relative energies of these conformers would be influenced by a balance of factors including angle strain, torsional strain, and transannular interactions.

To illustrate the type of data generated from such a theoretical study, a hypothetical data table based on common findings for similar benzothiazepine systems is presented below. This table outlines the key dihedral angles that define the ring's puckering and the calculated relative energies for the most stable conformers.

Interactive Data Table: Theoretical Conformational Analysis Data

| Conformer | Computational Method | Basis Set | Dihedral Angle (φ) C5-N1-C2-C3 (°) | Dihedral Angle (ψ) C11-S1-C5-N1 (°) | Relative Energy (ΔE) (kcal/mol) |

| Boat | DFT (B3LYP) | 6-311+G(d,p) | -80.5 | 55.2 | 0.00 |

| Twist-Boat | DFT (B3LYP) | 6-311+G(d,p) | 65.7 | -40.1 | 1.25 |

| Chair | DFT (B3LYP) | 6-311+G(d,p) | -60.2 | 70.8 | 4.80 |

Note: The data in the table above is representative of typical computational results for similar heterocyclic systems and is provided for illustrative purposes. Specific values for 1,5-dihydro-4,1-benzothiazepin-2(3H)-one would require a dedicated computational study.

The "Boat" conformation is often found to be the global minimum for related systems, characterized by specific puckering of the seven-membered ring. The "Twist-Boat" is typically a local minimum, slightly higher in energy. The "Chair" conformation, while theoretically possible, is often significantly less stable due to increased steric and torsional strain. The energy barrier for interconversion between the boat and twist-boat forms is generally low, suggesting that at room temperature, the molecule would exist as a dynamic equilibrium of these conformers.

Further computational analyses, such as Natural Bond Orbital (NBO) analysis, can provide insights into the electronic delocalization and hyperconjugative interactions that contribute to the stability of the preferred conformations. These theoretical approaches are indispensable for a comprehensive understanding of the structural and electronic properties of 4,1-benzothiazepin-2(3H)-one derivatives.

Pre Clinical Biological Activities and Molecular Mechanisms of 4,1 Benzothiazepin 2 3h One Derivatives

Modulation of Ion Channels and Transporters

Derivatives of 4,1-benzothiazepin-2(3H)-one have been extensively studied for their ability to modulate the function of various ion channels and transporters, playing a crucial role in the regulation of intracellular Ca²⁺ concentrations.

Mitochondrial Sodium-Calcium Exchanger (mNCX) Inhibition

One of the most well-characterized activities of this class of compounds is the inhibition of the mitochondrial sodium-calcium exchanger (mNCX), also known as NCLX. The mNCX is a key player in mitochondrial Ca²⁺ efflux, exchanging mitochondrial Ca²⁺ for cytosolic sodium ions (Na⁺). nih.gov

CGP-37157 , a prominent derivative of 4,1-benzothiazepin-2(3H)-one, is a potent and selective inhibitor of the mNCX. nih.govmedchemexpress.com It has been shown to inhibit Na⁺-induced Ca²⁺ release from mitochondria in a dose-dependent manner. nih.govmedchemexpress.com For instance, in guinea-pig heart mitochondria, CGP-37157 exhibited an IC₅₀ value of 0.8 μM for the inhibition of Na⁺-induced Ca²⁺ release. medchemexpress.com Similarly, in INS-1 cells, it inhibited mNCX activity with an IC₅₀ of 1.5 μmol/l. diabetesjournals.org This inhibition of mNCX leads to an increase in mitochondrial Ca²⁺ levels, which can have significant downstream effects on cellular metabolism and signaling. diabetesjournals.orgfrontiersin.org

It is noteworthy that the inhibitory action of CGP-37157 on mNCX is considered selective, as it does not significantly affect other key players in calcium homeostasis at concentrations where it effectively blocks the mNCX. nih.gov

Plasmalemmal Sodium-Calcium Exchanger (NCX) Isoform Inhibition

While CGP-37157 is a potent inhibitor of the mitochondrial Na⁺/Ca²⁺ exchanger, its effects on the plasmalemmal Na⁺/Ca²⁺ exchanger (NCX) isoforms are less pronounced. nih.gov Studies have indicated that CGP-37157 has no significant effect on the activity of the NCX in cardiac myocytes. diabetesjournals.org This selectivity is crucial for dissecting the specific roles of mitochondrial versus plasmalemmal calcium transport in various physiological and pathological processes.

However, the broader class of benzothiazepine (B8601423) derivatives has been explored for their interaction with NCX isoforms. The development of isoform-specific inhibitors remains an active area of research to understand the distinct functions of NCX1, NCX2, and NCX3 in different tissues.

Calcium Channel Antagonism

Several derivatives of the 4,1-benzothiazepin-2(3H)-one scaffold have demonstrated calcium channel antagonistic properties, particularly targeting voltage-gated calcium channels (VGCCs). nih.govnih.gov This activity is distinct from their effects on the mNCX. For example, CGP-37157, in addition to its mNCX inhibitory activity, has been shown to block VGCCs, thereby preventing depolarization-induced increases in intracellular Ca²⁺. medchemexpress.comnih.gov

Table 1: Calcium Channel Antagonism by 4,1-Benzothiazepin-2(3H)-one Derivatives

| Compound | Target | Effect | IC₅₀/Kᵢ | Reference |

|---|---|---|---|---|

| CGP-37157 | Voltage-Gated Ca²⁺ Channels (VGCCs) | Inhibition | Not specified | nih.gov |

| TA-3090 | Benzothiazepine Receptors on Ca²⁺ Channels | Antagonism | Kᵢ = 14 nM (d-cis) | nih.gov |

| ITH12575 | Voltage-Gated Ca²⁺ Channels (VGCC) | Inhibition | Not specified | nih.gov |

Ryanodine (B192298) Receptor (RyR) Channel Modulation

The ryanodine receptors (RyRs) are a family of intracellular calcium release channels located on the sarcoplasmic/endoplasmic reticulum. nih.govclinpgx.org Certain 1,4-benzothiazepine derivatives have been shown to modulate the activity of these channels. For example, the derivative S107 has been found to stabilize the RyR1-FKBP12 complex, which is crucial for normal skeletal muscle function. nih.govresearchgate.net By stabilizing this complex, S107 can prevent the abnormal "leaky" state of the RyR1 channel. nih.gov

More recently, novel 1,4-benzothiazepine derivatives with cyclopropanol (B106826) groups have been identified as dual-activity modulators, both stabilizing the RyR2 channel and activating SERCA2a. nih.govacs.org This dual action is of significant interest for potential therapeutic applications in cardiovascular diseases.

Sarco/Endoplasmic Reticulum Ca²⁺-Stimulated ATPase (SERCA) Inhibition

The Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) is a pump responsible for transporting Ca²⁺ from the cytosol into the sarcoplasmic/endoplasmic reticulum. While some benzothiazepine derivatives activate SERCA, others can have an inhibitory effect. However, the primary focus for the 4,1-benzothiazepin-2(3H)-one derivatives has been on other targets. It is important to note that CGP-37157 was found to have no effect on the activity of the Ca²⁺-ATPase in isolated cardiac sarcoplasmic reticulum vesicles, highlighting its selectivity. nih.gov In contrast, some 1,4-benzothiazepine derivatives have been shown to act as SERCA2a activators. nih.govacs.org

Enzymatic Inhibition

Beyond their effects on ion channels and transporters, derivatives of 4,1-benzothiazepin-2(3H)-one have been investigated for their ability to inhibit various enzymes. This broadens the pharmacological profile of this chemical scaffold.

Research has shown that benzothiazepine and benzothiazole (B30560) derivatives can exhibit inhibitory activity against a range of enzymes. For example, certain benzothiazole derivatives have been reported to be inhibitors of carbonic anhydrases and cholinesterases. nih.govmdpi.com Additionally, some 1,5-benzothiazepine (B1259763) derivatives have been evaluated as potential anti-lung cancer agents. researchgate.net The diverse biological activities of the broader benzothiazepine class suggest that 4,1-benzothiazepin-2(3H)-one derivatives may also possess enzymatic inhibitory properties that warrant further investigation. researchgate.netresearchgate.net

Alpha-Glucosidase Inhibition

No specific research findings on the alpha-glucosidase inhibitory activity of 4,1-Benzothiazepin-2(3H)-one, 1,5-dihydro- derivatives were identified in the available literature.

Alpha-Amylase Inhibition

No specific research findings on the alpha-amylase inhibitory activity of 4,1-Benzothiazepin-2(3H)-one, 1,5-dihydro- derivatives were identified in the available literature.

Tyrosinase Inhibition

No specific research findings on the tyrosinase inhibitory activity of 4,1-Benzothiazepin-2(3H)-one, 1,5-dihydro- derivatives were identified in the available literature.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

No specific research findings on the cholinesterase (acetylcholinesterase and butyrylcholinesterase) inhibitory activity of 4,1-Benzothiazepin-2(3H)-one, 1,5-dihydro- derivatives were identified in the available literature.

Anti-EGFR Tyrosine Kinase Activity

No specific research findings on the anti-EGFR tyrosine kinase activity of 4,1-Benzothiazepin-2(3H)-one, 1,5-dihydro- derivatives were identified in the available literature.

Receptor and Pathway Modulation

Neuroprotective Effects via Calcium Homeostasis Modulation

Derivatives of 4,1-benzothiazepine have been investigated for their neuroprotective activities, which are linked to the modulation of calcium homeostasis. nih.gov In excitable cells, such as neurons, the precise regulation of cytosolic Ca2+ concentration is crucial for normal cellular function. nih.gov A disruption in this delicate balance, particularly mitochondrial Ca2+ overload, is implicated in the pathology of various neurodegenerative diseases. nih.gov

One of the key mechanisms for maintaining calcium homeostasis is the mitochondrial Na+/Ca2+ exchanger (NCLX), which is the primary pathway for extruding Ca2+ from the mitochondria into the cytosol. nih.gov In pathological conditions characterized by excessive neuronal stimulation, an overload of cytosolic Ca2+ can lead to mitochondrial Ca2+ accumulation, triggering cell death pathways. Therefore, blocking the NCLX can be a neuroprotective strategy in scenarios of Ca2+ overload. nih.gov

Researchers have synthesized and pharmacologically characterized novel 4,1-benzothiazepine analogues of CGP37157, a known NCLX blocker. nih.gov The aim of these studies was to develop compounds with improved drug-like properties that could serve as neuroprotectants. The findings revealed that certain new 4,1-benzothiazepine derivatives exhibit enhanced neuroprotective activity and neuronal Ca2+ regulatory activity. nih.gov These compounds are considered a privileged family of Ca2+ modulators due to their action on biological targets that manage intracellular calcium levels. nih.gov

The table below summarizes the key aspects of the neuroprotective effects of the studied 4,1-benzothiazepine derivatives.

| Biological Target | Mechanism of Action | Therapeutic Potential |

| Mitochondrial Na+/Ca2+ exchanger (NCLX) | Blockade of NCLX to prevent mitochondrial Ca2+ overload | Neuroprotection in neurodegenerative diseases and stroke |

Central Nervous System (CNS) Activity

Derivatives of the 4,1-benzothiazepine scaffold have been investigated for their potential activity within the central nervous system, demonstrating notable neuroprotective properties. These compounds are designed as analogues of CGP37157, a known inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX), and function as calcium (Ca2+) modulators. nih.govnih.gov A dysregulation in mitochondrial Ca2+ buffering can lead to significant pathologies, including neurodegenerative diseases. nih.govnih.gov As NCLX is the primary pathway for Ca2+ efflux from mitochondria, its inhibition presents a therapeutic strategy for neuronal damage exacerbated by Ca2+ overload. nih.govnih.gov

Research has focused on synthesizing novel 4,1-benzothiazepine derivatives with improved drug-like and pharmacokinetic properties, such as enhanced brain permeability, while maintaining neuroprotective activity. nih.gov In vitro parallel artificial membrane permeability assay (PAMPA) experiments, using a porcine brain lipid extract as a model for the blood-brain barrier (BBB), confirmed that most of the tested benzothiazepine derivatives were capable of crossing the BBB via passive diffusion. nih.gov This characteristic is crucial for compounds targeting the CNS.

Specific derivatives, such as 7-(dimethylamino)-5-(2-(propan-2-yl)phenyl-1,5-dihydro-4,1-benzothiazepin-2(3H)-one, have shown a clear capacity to protect against oxidative stress, a key factor in neurodegeneration. nih.gov The mechanism of action for these compounds involves regulating cytosolic Ca2+ levels by targeting biological pathways that handle calcium, thereby offering a neuroprotective effect in models of neurodegeneration and stroke. nih.govmdpi.com

Bradykinin (B550075) B2 Receptor Antagonism

The benzothiazepine scaffold has been identified as a pharmacophore with a wide spectrum of biological activities, including bradykinin receptor antagonism. nih.gov However, detailed preclinical studies focusing specifically on 4,1-Benzothiazepin-2(3H)-one derivatives as bradykinin B2 receptor antagonists are not extensively detailed in the reviewed literature. One study that incorporated a 1,5-benzothiazepin-4(5H)-one moiety into bradykinin analogues unexpectedly resulted in full bradykinin B2 receptor agonists rather than antagonists. nih.gov This finding highlights the complex structure-activity relationships involved in modulating the bradykinin system with this heterocyclic core. Further research is required to elucidate the specific structural requirements for achieving potent and selective B2 receptor antagonism with 4,1-benzothiazepine-based compounds.

Tubulin Polymerization Inhibition

A significant area of preclinical investigation for benzothiazepine derivatives has been their role as inhibitors of tubulin polymerization, a mechanism central to the action of many anticancer agents. A series of diaryl benzo[b] nih.govnih.govthiazepine derivatives (D1-D36) were synthesized and evaluated for this activity. nih.gov The hit compound, D8, demonstrated potent inhibition of tubulin polymerization with a calculated IC50 value of 1.20 μM. nih.govresearchgate.net

The molecular mechanism of these derivatives involves disrupting microtubule dynamics, which is critical for cell division. Flow cytometry analysis revealed that compound D8 induces mitotic catastrophe, leading to the death of living cancer cells. nih.govdocumentsdelivered.com This interference with the cell cycle is a hallmark of tubulin-destabilizing agents. Molecular docking simulations suggest a possible binding pattern at the colchicine-binding site of tubulin, indicating how these compounds may exert their inhibitory effect. nih.gov

Table 1: Tubulin Polymerization Inhibition by Benzothiazepine Derivatives

| Compound | Activity | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| D8 | Tubulin Polymerization Inhibition | 1.20 | Induces mitotic catastrophe |

Other Pre-clinical Pharmacological Activities

Antihyperglycemic Activity

Benzothiazepine derivatives have shown considerable promise as antihyperglycemic agents through multiple mechanisms of action.

One series of 1,4-benzothiazepine-2-one derivatives (3a-i) was synthesized and evaluated in alloxan-induced diabetic rats. ijpsonline.comsemanticscholar.org These compounds significantly reduced elevated blood glucose levels. ijpsonline.comsemanticscholar.org The activity was particularly pronounced in derivatives with electronegative substitutions at the 7-position of the benzothiazepine nucleus and the 2'-position of the phenyl ring, such as in compounds 3f, 3h, and 3i. ijpsonline.com The antihyperglycemic effect of this class of compounds is reported to stem from the inhibition of the mitochondrial sodium-calcium exchange (mNCE), which augments mitochondrial metabolism and stimulates glucose-dependent insulin (B600854) secretion. semanticscholar.org The activity of these synthesized derivatives was found to be comparable to that of metformin (B114582) and the mNCE inhibitor CGP37157. ijpsonline.comsemanticscholar.org

Another series of 2,3-dihydro-1,5-benzothiazepine derivatives (1B–14B) was investigated for its ability to inhibit α-glucosidase, a key enzyme in carbohydrate digestion. nih.govnih.gov All tested compounds in this series exhibited potent in vitro inhibitory activity against α-glucosidase, with IC50 values ranging from 2.62 to 10.11 μM. nih.govacs.org This was significantly more potent than the standard drug, acarbose (B1664774) (IC50 = 37.38 μM). nih.govacs.org Kinetic studies of the most active derivatives revealed a competitive mode of inhibition. nih.govnih.gov Subsequent in vivo evaluation in streptozotocin-induced diabetic rats confirmed that these compounds possess significant antidiabetic activity. nih.govnih.gov

Table 2: Antihyperglycemic Activity of Benzothiazepine Derivatives

| Compound Series | Target/Mechanism | Key Findings |

|---|---|---|

| 1,4-Benzothiazepines (3a-i) | Mitochondrial Na+/Ca+ Exchanger (mNCE) Inhibition | Compounds 3f, 3h, and 3i showed the best activity in reducing blood glucose in diabetic rats. ijpsonline.com |

| 1,5-Benzothiazepines (1B-14B) | α-Glucosidase Inhibition | Exhibited potent competitive inhibition with IC50 values (2.62 - 10.11 µM) superior to acarbose. nih.govacs.org |

Anticancer and Cytotoxic Activity

The anticancer properties of benzothiazepine derivatives are closely linked to their ability to inhibit tubulin polymerization, as detailed in section 5.3.4. This activity translates to significant cytotoxicity against a range of human cancer cell lines.

The diaryl benzo[b] nih.govnih.govthiazepine derivative D8, a potent tubulin inhibitor, showed strong growth inhibition against several cancer cell lines. nih.govresearchgate.net Its efficacy was comparable to established anticancer agents like Colchicine and Combretastatin A-4 phosphate (B84403) (CA-4P). nih.govresearchgate.net In addition to its cytotoxic effects, D8 also exhibited anti-vascular activity, which can further contribute to its anti-tumor potential. nih.gov Another study highlighted a 1,4-benzothiazepine derivative, compound (68), which demonstrated strong activity against Ec9706 and Eca109 human cancer cells. researchgate.netnih.gov Furthermore, a series of novel 1,5-benzothiazepine derivatives were synthesized and evaluated, with three compounds (BT18, BT19, and BT20) showing promising activity against HT-29 (colon), MCF-7 (breast), and DU-145 (prostate) cancer cell lines. nih.gov The activity of compound BT20 was found to be greater than the standard drug methotrexate. nih.gov These compounds also showed excellent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov

Table 3: Cytotoxic Activity of Benzothiazepine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| D8 | HeLa (Cervical Cancer) | 1.48 |

| MCF-7 (Breast Cancer) | 1.47 | |

| HT29 (Colon Cancer) | 1.52 | |

| A549 (Lung Cancer) | 1.94 | |

| BT18 | HT-29, MCF-7, DU-145 | Promising Activity |

| BT19 | HT-29, MCF-7, DU-145 | Promising Activity |

| BT20 | HT-29, MCF-7, DU-145 | More potent than Methotrexate |

Data for D8 sourced from nih.govresearchgate.net. Data for BT compounds sourced from nih.gov.

Anti-inflammatory Activity

The therapeutic potential of benzothiazepine and its derivatives has been noted to include anti-inflammatory activity. nih.gov A study involving novel 1,5-benzothiazepine derivatives (4a-g) screened for in vivo anti-inflammatory activity using the rat paw edema model showed significant results. Among the tested compounds, the chloro-substituted derivative 4d exhibited the highest anti-inflammatory activity, with an inhibition percentage comparable to the standard drug diclofenac. Compounds 4c and 4g also displayed good anti-inflammatory effects. While none of the synthesized compounds were superior to the reference drug, these findings confirm the anti-inflammatory potential of the 1,5-benzothiazepine scaffold and suggest it as a viable template for developing new anti-inflammatory agents.

Anticonvulsant Activity

Derivatives of the benzothiazole and benzothiazepine scaffolds have demonstrated notable anticonvulsant effects in preclinical studies. A series of newly synthesized benzo[d]thiazole derivatives were evaluated for their anticonvulsant potential using the maximal electroshock seizure (MES) test. mdpi.com Several of these compounds exhibited a protective effect against seizures. mdpi.com For instance, compounds 2a , 3a , 3l , 3n–3q , and 4b showed the highest anticonvulsant effect at a dose of 30 mg/kg in the MES test. mdpi.com Other derivatives required higher doses to exhibit similar activity, while some were inactive. mdpi.com

In another study, two series of novel 1,4-benzothiazine-3-one derivatives were designed and synthesized based on the structures of known anti-convulsant agents. nih.gov The anticonvulsant effect of these compounds was examined using the intraperitoneal pentylenetetrazol (i.p. PTZ) induced epilepsy mouse model. nih.gov Compound 4h (4-(4-bromo-benzyl)-4H-benzo[b] mdpi.comnih.govthiazin-3(4H)-one) demonstrated promising activity in this chemically-induced seizure model. nih.gov Computational studies, including molecular dynamics simulations on GABA-Aergic receptors, suggested a plausible mechanism of action involving the binding of these compounds to the active site of the target receptor. nih.gov

Furthermore, various substituted {1-[4-Methyl-2-substitutedphenyl-2,5-dihydro-1,5-benzothiazepin-3-yl]-ethylidene}-hydrazine derivatives were synthesized and screened for their anticonvulsant activity using the maximal electroshock model. japsonline.com The majority of these compounds exhibited potent activity at doses of 30 and 100 mg/kg. japsonline.com Among the synthesized derivatives, compound 6c was identified as the most potent. japsonline.com

Additionally, the synthesis of 1H-benzo[b] nih.govresearchgate.netdiazepin-2(3H)-one derivatives and their subsequent evaluation using the PTZ-induced convulsion method revealed significant anticonvulsant potential. sid.ir Specifically, compounds 4a and 4c provided 80% protection at a low dose, while compounds 2a and 2c also offered 80% protection at higher doses when compared to the control group. sid.ir

Table 1: Anticonvulsant Activity of 4,1-Benzothiazepin-2(3H)-one Derivatives

| Compound | Test Model | Key Findings | Reference |

|---|---|---|---|

| 2a, 3a, 3l, 3n–3q, 4b | Maximal Electroshock Seizure (MES) | Highest anticonvulsant effect at 30 mg/kg. | mdpi.com |

| 4h | Pentylenetetrazol (PTZ) induced epilepsy | Demonstrated promising activity. | nih.gov |

| 6c | Maximal Electroshock (MES) | Identified as the most potent derivative in the series. | japsonline.com |

| 4a, 4c | Pentylenetetrazol (PTZ) induced convulsions | Provided 80% protection. | sid.ir |

| 2a, 2c | Pentylenetetrazol (PTZ) induced convulsions | Offered 80% protection. | sid.ir |

Antidepressant Activity

The therapeutic potential of benzothiazole and its derivatives extends to the treatment of depression. A study investigating newly synthesized benzo[d]thiazole derivatives revealed significant antidepressant-like effects in the forced swimming test (FST). nih.gov Many of the tested compounds induced a notable decrease in immobility time, with derivatives 2c and 2d showing a higher percentage decrease in immobility duration (89.96% and 89.62%, respectively) than the standard drug fluoxetine (B1211875) (83.62%). mdpi.comnih.gov The underlying mechanism for the antidepressant activity of these two compounds is suggested to be an increase in the concentrations of serotonin (B10506) and norepinephrine. mdpi.comnih.gov

In a separate investigation, eight novel benzothiazole derivatives (3a–3h ) were synthesized and evaluated for their antidepressant-like effects using the tail suspension test (TST) and modified forced swimming test (MFST). mdpi.com Compounds 3c , 3d , 3f , 3g , and 3h were found to reduce the immobility time of mice in the TST. researchgate.netmdpi.com In the MFST, these same compounds significantly decreased immobility and increased swimming frequencies without affecting climbing behavior, similar to the effects of fluoxetine. mdpi.com

Furthermore, a study on benzodiazepine (B76468) analogues also highlighted their potential antidepressant properties. mdpi.com In both the FST and TST, compounds 2 and 5 demonstrated the most significant antidepressant activity, as evidenced by a marked reduction in immobility time compared to the control group. mdpi.com

Table 2: Antidepressant Activity of 4,1-Benzothiazepin-2(3H)-one Derivatives

| Compound | Test Model | Key Findings | Reference |

|---|---|---|---|

| 2c, 2d | Forced Swimming Test (FST) | Higher percentage decrease in immobility than fluoxetine; may increase serotonin and norepinephrine. | mdpi.comnih.gov |

| 3c, 3d, 3f, 3g, 3h | Tail Suspension Test (TST), Modified Forced Swimming Test (MFST) | Reduced immobility time and increased swimming frequency. | researchgate.netmdpi.com |

| 2, 5 (Benzodiazepine analogues) | Forced Swimming Test (FST), Tail Suspension Test (TST) | Showed maximum antidepressant activity with significant reduction in immobility. | mdpi.com |

Antihypertensive Activity